2C-P Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2;/h8-9H,4-7,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHFPSNRIBSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359704-27-0 | |
| Record name | 2,5-Dimethoxy-4-propylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359704270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1359704-27-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-P HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KQV099ZOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Precursor Analysis
Synthetic Routes for 2C-P Hydrochloride
The primary route for synthesizing this compound, as outlined by Alexander Shulgin, begins with the Friedel-Crafts acylation of p-dimethoxybenzene. This foundational reaction sets the stage for the subsequent modifications necessary to arrive at the final phenethylamine (B48288) structure.
The synthesis of this compound typically involves the following key precursors and reaction steps:
Initial Acylation: The synthesis commences with the reaction of p-dimethoxybenzene with propionyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This Friedel-Crafts acylation introduces a propyl ketone group to the benzene (B151609) ring, forming 2,5-dimethoxypropiophenone.
Reduction of the Ketone: The carbonyl group of the propiophenone (B1677668) is then reduced to a propyl group. A common method for this reduction is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. This step yields 2,5-dimethoxypropylbenzene.
Formylation: The next step involves the introduction of a formyl group (an aldehyde) at the 4-position of the ring. This is often achieved through a Vilsmeier-Haack reaction, using N-methylformanilide and phosphorus oxychloride (POCl3). The product of this reaction is 2,5-dimethoxy-4-propylbenzaldehyde. incb.org
Henry Reaction: The aldehyde is then reacted with nitromethane (B149229) in a Henry reaction to form the corresponding β-nitrostyrene derivative. mdpi.com This reaction is a crucial step in building the ethylamine (B1201723) side chain.
Final Reduction: The final step is the reduction of the nitrostyrene. This is a critical transformation that reduces the nitro group to an amine and the double bond of the styrene (B11656) to a single bond, yielding 2,5-dimethoxy-4-propylphenethylamine (2C-P). mdpi.com The freebase is then typically converted to its hydrochloride salt to improve stability and solubility. wikipedia.orgontosight.ai The hydrochloride salt is commonly found as a white powder or crystals. wikipedia.org
Interactive Data Table: Key Precursors in 2C-P Synthesis
| Precursor Compound | Chemical Formula | Role in Synthesis |
| p-Dimethoxybenzene | C8H10O2 | Starting aromatic ring structure |
| Propionyl chloride | C3H5ClO | Acylating agent to introduce the propyl ketone |
| 2,5-Dimethoxypropiophenone | C12H16O3 | Intermediate after Friedel-Crafts acylation |
| 2,5-Dimethoxypropylbenzene | C12H18O2 | Intermediate after ketone reduction |
| 2,5-Dimethoxy-4-propylbenzaldehyde | C13H18O3 | Key intermediate for building the ethylamine chain |
| Nitromethane | CH3NO2 | Used in the Henry reaction to form the nitrostyrene |
Methodological Advances in Chemical Synthesis
While the classical synthesis route described by Shulgin remains fundamental, advancements in synthetic methodologies offer potential improvements in efficiency, yield, and safety. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions like the Henry reaction, potentially reducing reaction times. mdpi.comnih.gov The use of alternative reducing agents for the final reduction step is also an area of ongoing research to find milder and more selective conditions. nih.gov Furthermore, developments in catalysis, such as the use of solid acid catalysts in condensation reactions, could offer more environmentally friendly and reusable options for certain synthetic steps. rsc.org
Characterization of Synthesis Byproducts and Impurities
The synthesis of this compound is not always a clean process, and the formation of byproducts and the presence of impurities are significant concerns. These can arise from incomplete reactions, side reactions, or the quality of the starting materials.
During the synthesis of 2C-P, several related chemical structures can be formed as impurities. For example, incomplete reduction of the ketone in the second step could lead to the presence of unreacted 2,5-dimethoxypropiophenone in the final product. Similarly, if the formylation step is not perfectly regioselective, isomers with the aldehyde group at different positions on the ring could be formed.
One notable impurity that can arise is 2-hydroxy-5-methoxypropiophenone, which can be formed during the initial Friedel-Crafts reaction. Additionally, during the illicit synthesis of related phenethylamines, byproducts from the starting materials or side reactions can be carried through to the final product. For instance, in the synthesis of amphetamines from benzaldehyde (B42025) and nitroethane, N-ethylamphetamine has been identified as a byproduct. researchgate.net While not specific to 2C-P, this highlights the potential for the formation of structurally similar impurities.
Interactive Data Table: Potential Byproducts and Impurities in 2C-P Synthesis
| Impurity Name | Potential Origin |
| 2,5-Dimethoxypropiophenone | Incomplete reduction of the ketone |
| 2-Hydroxy-5-methoxypropiophenone | Side reaction during Friedel-Crafts acylation |
| Isomeric benzaldehydes | Lack of regioselectivity in the formylation step |
| Unreacted starting materials | Incomplete reaction at any stage |
Analytical Challenges in Purity Assessment
Assessing the purity of this compound presents several analytical challenges. The presence of structurally similar impurities can make separation and quantification difficult. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for separating the target compound from its impurities. caymanchem.comnih.govrsc.org
Hybrid techniques like LC-MS/MS and LC-high-resolution-MS(n) are particularly powerful for identifying and characterizing unknown impurities by providing detailed information about their molecular weight and fragmentation patterns. rsc.orgresearchgate.net The development of robust and validated analytical methods is crucial for ensuring the quality and safety of this compound intended for research purposes. caymanchem.comcaymanchem.com The lack of certified reference standards for all potential impurities can further complicate accurate quantification. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating complex mixtures, making it indispensable in the analysis of illicit drug samples which often contain multiple substances. nih.gov Both liquid and gas chromatography, especially when coupled with mass spectrometry, provide the high sensitivity and selectivity required for the analysis of trace amounts of 2C-P Hydrochloride in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of NPS, including this compound. caymanchem.comcaymanchem.com This technique offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound in biological samples such as blood and urine. researchgate.netresearchgate.net
Several studies have developed and validated LC-MS/MS methods for the screening and quantification of a wide range of designer drugs. For instance, a method for analyzing 31 stimulant and psychedelic phenethylamines in hair utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), demonstrating the capability to detect 2C-P. nih.gov The extraction of analytes is a critical first step, with techniques like dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE) being successfully applied. researchgate.netunitedchem.com In a comprehensive screening method for numerous NPS in whole blood, DLLME was used for sample preparation followed by UHPLC-MS/MS analysis, achieving limits of detection in the low nanogram per milliliter range. researchgate.net
The typical LC-MS/MS workflow involves chromatographic separation on a suitable column, such as a C18 or a specialized column for amine-containing compounds, followed by detection using a mass spectrometer. unitedchem.comchromatographyonline.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. researchgate.net
Table 1: Example of LC-MS/MS Parameters for 2C-P Analysis This table is illustrative and based on typical parameters reported in the literature.
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| HPLC System | Thermo Scientific™ Dionex™ Ultimate™ 3000 LC unitedchem.com |
| Column | UCT Selectra DA, 100 x 2.1 mm, 3 µm unitedchem.com |
| Column Temperature | 40 °C unitedchem.com |
| Flow Rate | 0.3 mL/min unitedchem.com |
| Injection Volume | 10 µL unitedchem.com |
| Mobile Phase A | 0.1% formic acid in H2O unitedchem.com |
| Mobile Phase B | 0.1% formic acid in MeOH unitedchem.com |
| Mass Spectrometry | |
| Detector | Thermo Scientific™ TSQ Vantage™ MS/MS unitedchem.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, including many designer drugs. swgdrug.org For the analysis of 2C-P, derivatization is often employed to improve its chromatographic properties and thermal stability.
A documented GC-MS method for 2C-P involves diluting the analyte in chloroform (B151607) after base extraction. swgdrug.org The analysis is performed on a gas chromatograph with a mass spectrometer as the detector. The use of a non-polar column, such as a DB-1 MS, is common. swgdrug.org The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of the compound. swgdrug.org The mass spectrometer scans a wide mass range to capture the characteristic fragmentation pattern of the analyte. swgdrug.org The retention time and the mass spectrum of the eluted compound are used for its identification. swgdrug.org
Table 2: GC-MS Operating Conditions for 2C-P Analysis This table is based on a published method by SWGDRUG. swgdrug.org
| Parameter | Value |
|---|---|
| Gas Chromatography | |
| Instrument | Agilent gas chromatograph with MS detector swgdrug.org |
| Column | DB-1 MS; 30m x .25mm x .25µm swgdrug.org |
| Carrier Gas | Helium at 1 mL/min swgdrug.org |
| Injector Temperature | 280°C swgdrug.org |
| Oven Program | 90°C (2 min), then ramp to 300°C at 14°C/min, hold for 10 min swgdrug.org |
| Injection | 1 µL, Split Ratio = 25:1 swgdrug.org |
| Mass Spectrometry | |
| MS Transfer Line Temp. | 280°C swgdrug.org |
| MS Source Temperature | 230°C swgdrug.org |
| MS Quadrupole Temp. | 150°C swgdrug.org |
| Mass Scan Range | 34-550 amu swgdrug.org |
| Retention Time | 10.806 minutes swgdrug.org |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for the definitive identification and structural elucidation of new chemical entities. clariant.comresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure. researchgate.netrsc.org
In a typical procedure for ¹H NMR analysis of 2C-P, the hydrochloride salt is extracted into a deuterated solvent like deuterochloroform (CDCl₃) to a concentration of approximately 10 mg/mL. swgdrug.org The spectrum is then acquired on a high-field NMR spectrometer. swgdrug.orgrsc.org The chemical shifts, splitting patterns, and integration of the proton signals allow for the assignment of each proton in the molecule, confirming the presence of the dimethoxy, propyl, and ethylamine (B1201723) moieties and their positions on the phenyl ring. swgdrug.org Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in assigning the complex spin systems. clariant.comnih.gov
Infrared and Ultraviolet-Visible Spectroscopy in Analytical Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C-O stretching of the methoxy (B1213986) groups, and aromatic C=C bending. swgdrug.org The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. swgdrug.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 2C-P. nih.gov The UV spectrum of this compound exhibits maximum absorption (λmax) at specific wavelengths, which can be used as an identifying characteristic. caymanchem.comswgdrug.org For 2C-P, a reported UVmax is 289.9 nm. swgdrug.org Other sources report λmax values at 204, 227, and 292 nm. caymanchem.comcaymanchem.com
Development of High-Throughput Screening Methods for Forensic Analysis
The increasing number of NPS necessitates the development of high-throughput screening (HTS) methods for rapid and efficient analysis in forensic laboratories. sciex.jp These methods are designed to analyze a large number of samples quickly, often with a focus on qualitative identification.
LC-MS/MS is a key technology in HTS due to its speed, sensitivity, and selectivity. sciex.jp Methods have been developed to screen for hundreds of forensic compounds in a single run. sciex.jp The use of advanced data acquisition techniques, such as SWATH® acquisition on QTOF mass spectrometers, allows for the collection of comprehensive MS/MS data for all detectable species in a sample, enabling retrospective analysis for compounds not initially targeted. sciex.jp
The integration of colorimetric and electrochemical methods also presents a promising strategy for the rapid screening of seized materials. acs.org This approach can provide selective preliminary identification of different classes of drugs, including phenethylamines, and can be adapted for in-field testing. acs.org
Matrix Effects in Biological Sample Analysis (e.g., in vitro or non-human animal tissue)
In quantitative analysis using techniques like LC-MS, the "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. researchgate.net These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification if not properly addressed. researchgate.net Biological samples are particularly prone to significant matrix effects because they contain a complex mixture of endogenous substances like lipids, proteins, and salts, as well as potential exogenous compounds. researchgate.net
For phenethylamine (B48288) compounds, including 2C-P, matrix effects are a critical consideration during method development. The choice of sample preparation is a key strategy to mitigate these interferences. Techniques such as liquid-liquid extraction (LLE), protein precipitation, and solid-phase extraction (SPE) are employed to clean up the sample by removing a significant portion of the interfering matrix components before instrumental analysis. researchgate.netresearchgate.net For instance, mixed-mode SPE has been successfully used to extract 2C-P and other phenethylamines from whole blood, a notoriously complex matrix. nih.govnih.gov
Studies have shown that even within the same class of compounds, matrix effects can be variable. In one validation study for multiple 2C-derivatives, one of the ten compounds failed the acceptance criteria for matrix effect, demonstrating the need for compound-specific evaluation. researchgate.net In another analysis of designer amphetamines, no significant matrix effects were observed in urine samples; however, in whole blood, the presence of meperidine caused a measurable signal suppression for two other analytes, highlighting how co-administered drugs can contribute to the matrix effect. ojp.gov The use of stable isotope-labeled internal standards (e.g., deuterated analogues) is a widely accepted strategy to compensate for matrix effects, as the standard is affected by ion suppression or enhancement in the same way as the target analyte. researchgate.net
Validation Parameters for Analytical Method Robustness
To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must undergo a thorough validation process. rsc.org Validation is typically performed according to established international guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). fda.gov.twnih.gov Key validation parameters for methods designed to quantify 2C-P include selectivity, linearity, sensitivity (limits of detection and quantification), precision, accuracy, recovery, and stability. researchgate.netnih.gov
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is often tested by analyzing blank matrix samples from different sources and samples spiked with potentially interfering substances. fda.gov.tw
Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is determined by analyzing a series of calibration standards. For 2C-P, a linear range of 5–500 ng/mL in whole blood has been established using a GC-MS method. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For 2C-P, a validated GC-MS method reported an LOQ of 5 ng/mL in whole blood. nih.gov
Precision and Accuracy (Bias): Precision measures the closeness of agreement between repeated measurements and is typically expressed as the coefficient of variation (CV%). It is assessed at different time points (intra-day and inter-day precision). Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of bias. For the analysis of 2C-P and other phenethylamines, intra- and inter-day precision values with CVs below 8.6% have been reported as acceptable. nih.gov
Extraction Efficiency (Recovery): This parameter measures the efficiency of the extraction process in recovering the analyte from the matrix. For 2C-P, extraction efficiencies ranging from 70.3% to 116.6% have been documented. nih.gov
Stability: Assesses the chemical stability of the analyte in the biological matrix under different storage and processing conditions, such as freeze-thaw cycles and benchtop stability at room temperature.
The table below summarizes validation parameters from a study that developed a robust GC-MS method for the determination of 2C-P and other new psychoactive substances in whole blood.
Table 1: Validation Parameters for the Quantification of 2C-P by GC-MS in Whole Blood
| Parameter | Result |
|---|---|
| Matrix | Whole Blood |
| Linearity Range | 5 - 500 ng/mL |
| Coefficient of Determination (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (CV%) | < 8.1% |
| Inter-day Precision (CV%) | < 8.6% |
| Extraction Efficiency | 70.3% - 116.6% |
Data sourced from a GC-MS method validation study for new psychoactive substances. nih.gov
Molecular and Cellular Pharmacological Research
The pharmacological activity of 2C-P hydrochloride is rooted in its interactions with various receptor systems, primarily within the serotonin (B10506) family, but also extending to trace amine-associated and adrenergic receptors.
Receptor Binding Affinity and Selectivity Studies
This compound is characterized by its potent interaction with serotonin 5-HT₂ family receptors, which is a hallmark of psychedelic phenethylamines. researchgate.net Its binding profile shows a distinct selectivity for the 5-HT₂A subtype over other serotonin receptors.
Serotonin Receptor Subtype Interactions (5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₁A)
Research demonstrates that 2C-P is a potent partial agonist at the human 5-HT₂A receptor. nih.gov This interaction is considered the primary mediator of its psychoactive effects. researchgate.net The affinity for the 5-HT₂A receptor is significantly higher compared to other subtypes. For instance, its binding affinity for the 5-HT₁A receptor is approximately 14 times lower than for the 5-HT₂A receptor. buffalo.edu Like other compounds in the 2C family, 2C-P also interacts with 5-HT₂B and 5-HT₂C receptors. nih.govfrontiersin.org The high efficacy at the 5-HT₂A receptor is thought to underlie the compound's potent effects compared to other members of the 2C series. researchgate.net
Interactive Table: 2C-P Serotonin Receptor Interactions
| Receptor Subtype | Interaction Type | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
|---|---|---|---|
| h5-HT₂A | Partial Agonist | 30 | 20 |
| h5-HT₂B | Partial Agonist | Data not available | Data not available |
| h5-HT₂C | Partial Agonist | Data not available | 560 |
| h5-HT₁A | Agonist | 560 | Data not available |
Data sourced from studies on human (h) receptors. buffalo.edu
Trace Amine-Associated Receptor 1 (TAAR₁) Engagement
This compound demonstrates significant engagement with the Trace Amine-Associated Receptor 1 (TAAR₁), though this interaction shows considerable species variability. It binds with high affinity to the rat TAAR₁ and also interacts with the mouse TAAR₁. researchgate.netresearchgate.net However, consistent with findings for many other 2C-series compounds, it appears to be largely inactive at the human TAAR₁. researchgate.netresearchgate.net
Interactive Table: 2C-P TAAR₁ Interactions
| Species | Interaction Type | Functional Potency (EC₅₀, nM) |
|---|---|---|
| Rat | Agonist | 280 |
| Mouse | Agonist | 4200 |
| Human | No significant activity | >10,000 |
Data sourced from in vitro functional assays. buffalo.edu
Neurochemical Modulation Mechanisms
Beyond direct receptor binding, this compound influences the neurochemical environment by modulating monoamine neurotransmitter systems and their transporters.
Effects on Monoamine Neurotransmitter Systems (Dopamine, Serotonin, Norepinephrine)
The compound exerts notable effects on the dopaminergic system. Studies have found that 2C-P can decrease the expression of the dopamine (B1211576) transporter (DAT) and increase its phosphorylation in the nucleus accumbens. researchgate.net This mechanism is associated with reduced dopamine reuptake and potential dopamine efflux, leading to an increase in extracellular dopamine levels. researchgate.net This modulation of the dopaminergic system may be linked to the compound's observed reinforcing effects in animal models. researchgate.net
Furthermore, 2C-P is known to be a weak inhibitor of monoamine oxidase (MAO) enzymes, both MAO-A and MAO-B. researchgate.net The inhibition of these enzymes, which are responsible for the degradation of monoamine neurotransmitters, can lead to increased levels of serotonin, dopamine, and norepinephrine (B1679862) in the synaptic cleft. However, this inhibitory action is considered weak for 2C-P.
Monoamine Transporter (MAT) Interaction Profiles
A distinguishing feature of this compound and other classic 2C-series compounds is their very low affinity for the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). researchgate.netresearchgate.net Research consistently shows that 2C-P has negligible activity as a monoamine reuptake inhibitor. researchgate.netokayama-u.ac.jp This characteristic pharmacologically distinguishes it from stimulant compounds like amphetamine or cocaine, which derive their primary effects from potent inhibition or reversal of these transporters.
Interactive Table: 2C-P Monoamine Transporter Interactions
| Transporter | Interaction Type | Inhibition Potency (IC₅₀, µM) |
|---|---|---|
| SERT | Weak Inhibitor | >10 |
| DAT | Weak Inhibitor | >10 |
| NET | Weak Inhibitor | >10 |
Data indicates low affinity and weak inhibitory action. okayama-u.ac.jp
Cellular Signaling Pathway Investigations
The primary mechanism of action for 2C-P involves its function as an agonist at specific G protein-coupled receptors, which triggers subsequent intracellular signaling cascades.
Research has established that 2C-P acts as an agonist of the serotonin 5-HT₂ receptors. wikipedia.org Its binding affinity for various GPCRs has been quantified, revealing a high affinity for the human serotonin 5-HT₂ₐ and 5-HT₂c receptors. wikipedia.org The affinity for the 5-HT₁ₐ receptor is approximately 14-fold lower than for the 5-HT₂ₐ receptor. wikipedia.org The compound demonstrates very low affinity for monoamine transporters. wikipedia.org Furthermore, studies have shown that 2C-P has a high affinity for the rat trace amine-associated receptor 1 (TAAR1). wikipedia.org
The binding affinities (Ki, inhibition constant) of 2C-P at several human receptors are detailed in the table below. A lower Ki value indicates a stronger binding affinity.
| Target Receptor | Binding Affinity (Ki) in nM | Source |
|---|---|---|
| 5-HT₂ₐ Receptor | 4.4 | wikipedia.org |
| 5-HT₂c Receptor | 2.8 | wikipedia.org |
| 5-HT₁ₐ Receptor | 63 | wikipedia.org |
| Dopamine D₁ Receptor | 2010 | wikipedia.org |
| Dopamine D₂ Receptor | 2268 | wikipedia.org |
| Dopamine D₃ Receptor | 915 | wikipedia.org |
| α₁ₐ-Adrenergic Receptor | 1037 | wikipedia.org |
| α₂ₐ-Adrenergic Receptor | 1343 | wikipedia.org |
| H₁ Receptor | 372 | wikipedia.org |
The activation of GPCRs by an agonist like 2C-P initiates signaling through intracellular second messenger systems. The specific pathway activated is dependent on the G-protein to which the receptor is coupled.
Calcium (Ca²⁺) Mobilization: The serotonin 5-HT₂ₐ and 5-HT₂c receptors, for which 2C-P shows high affinity, are canonically coupled to Gq/11 G-proteins. nih.govpnas.org Activation of this G-protein stimulates the effector enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govpnas.org IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. nih.govnih.gov Therefore, as a potent agonist at 5-HT₂ₐ/₂c receptors, 2C-P is expected to produce a robust increase in intracellular Ca²⁺ concentrations.
Cyclic Adenosine (B11128) Monophosphate (cAMP): While the primary signaling pathway for 5-HT₂ family receptors involves PLC and Ca²⁺ mobilization, GPCR signaling is characterized by significant complexity and potential for crosstalk between pathways. termedia.pl Some GPCRs modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). nih.gov Depending on whether the receptor couples to a stimulatory G-protein (Gs) or an inhibitory G-protein (Gi), this can lead to an increase or decrease in intracellular cAMP levels, respectively. plos.org Although direct experimental data detailing the specific effects of 2C-P on cAMP levels is not prominently available, its action on a variety of GPCRs suggests that a modulation of the cAMP pathway, either directly or through downstream pathway integration, cannot be fully ruled out.
Mechanistic Toxicological Investigations in Preclinical Models
Dopaminergic System Perturbations in Rodent Brain Regions
Research in rodent models indicates that 2C-P Hydrochloride can significantly alter the dopaminergic system, which is crucial for reward, motivation, and motor control. Studies have focused on key brain regions associated with these functions, such as the nucleus accumbens (NAc) and the medial prefrontal cortex (mPFC). researchgate.netresearchgate.net
Preclinical studies have revealed that 2C-P affects both the expression and phosphorylation state of the dopamine (B1211576) transporter (DAT), a protein critical for regulating dopamine levels in the synapse by reabsorbing it into the presynaptic neuron. In rodent models, administration of 2C-P was found to decrease the expression of DAT while simultaneously increasing its phosphorylation (p-DAT) in the nucleus accumbens. wikipedia.org These effects were observed to be similar to those induced by methamphetamine. wikipedia.org
A reduction in DAT expression can lead to diminished dopamine reuptake, while an increase in DAT phosphorylation is linked to dopamine efflux, where dopamine is transported out of the neuron into the synapse. wikipedia.org Investigations in mice treated with 2C-P showed significant alterations in both DAT and p-DAT levels in the nucleus accumbens and the medial prefrontal cortex. researchgate.netresearchgate.net This dual action on the dopamine transporter system is a key mechanism contributing to the substance's effects on dopaminergic signaling. researchgate.netnih.gov
In addition to its effects on the dopamine transporter, 2C-P has been shown to modulate the expression of dopamine receptors. Specifically, studies have observed that 2C-P alters the expression levels of both D1 and D2 dopamine receptors in the nucleus accumbens and medial prefrontal cortex of rodents. researchgate.netresearchgate.netresearchgate.net These receptors play distinct and sometimes opposing roles in mediating the effects of dopamine. The modulation of their expression by 2C-P suggests a complex interaction with downstream dopaminergic signaling pathways. researchgate.netnih.gov
| Parameter | Brain Region | Observed Effect in Rodent Models | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) Expression | Nucleus Accumbens, Medial Prefrontal Cortex | Decreased | researchgate.netresearchgate.netwikipedia.org |
| Dopamine Transporter (DAT) Phosphorylation | Nucleus Accumbens, Medial Prefrontal Cortex | Increased | researchgate.netresearchgate.netwikipedia.org |
| D1 Dopamine Receptor Expression | Nucleus Accumbens, Medial Prefrontal Cortex | Affected/Altered | researchgate.netresearchgate.net |
| D2 Dopamine Receptor Expression | Nucleus Accumbens, Medial Prefrontal Cortex | Affected/Altered | researchgate.netresearchgate.net |
Dopamine Transporter (DAT) Expression and Phosphorylation
Oxidative Stress Induction and Antioxidant Response
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a common mechanism of drug-induced toxicity. Research into related 2C compounds provides insights into the potential for 2C-P to induce such effects.
Direct studies on 2C-P's ability to generate Reactive Oxygen Species (ROS) are limited; however, research on analogous compounds offers valuable perspectives. A study on the phenethylamines 2C-H, 2C-I, and 2C-B demonstrated that their genotoxicity in TK6 cells was associated with a significant increase in ROS levels. nih.gov This suggests that oxidative stress may be a mechanism underlying the cellular damage caused by this class of compounds. nih.gov Further research has shown that other 2C derivatives can induce oxidative stress and promote ROS production in the mitochondria of cultured neuroblastoma cells. researchgate.net
Conversely, one in vitro study investigating the neurotoxicity of 2C-T-2, 2C-T-4, and 2C-T-7 in differentiated SH-SY5Y cells found that while the compounds were cytotoxic, the levels of reactive species remained unchanged. nih.gov This highlights that ROS generation may be dependent on the specific compound, experimental model, and cell type used.
The glutathione (B108866) (GSH) system is a primary endogenous antioxidant defense mechanism. In an in vitro study exploring the neurotoxicity of several 2C compounds (2C-T-2, 2C-T-4, and 2C-T-7), a reduction in the intracellular content of total GSH was observed. researchgate.netnih.gov This finding indicates that even in the absence of directly measured increases in ROS, these compounds can disrupt the cellular antioxidant balance by depleting crucial defense molecules like glutathione. nih.gov
| Parameter | Test Compound(s) | Cell Model | Observed Effect | Reference |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | 2C-H, 2C-I, 2C-B | TK6 cells | Increased | nih.gov |
| Reactive Oxygen Species (ROS) | 2C-T-2, 2C-T-4, 2C-T-7 | SH-SY5Y cells | Unchanged | nih.gov |
| Intracellular Total Glutathione (GSH) | 2C-T-2, 2C-T-4, 2C-T-7 | SH-SY5Y cells | Reduced | nih.gov |
Reactive Oxygen Species (ROS) Generation
Exploration of Genotoxicity and DNA Damage at the Cellular Level
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and other adverse effects. In vitro studies have directly implicated 2C-P in causing DNA damage.
Research utilizing an in-cell western assay to assess DNA double-strand breaks found that 2C-P induced a strong genotoxic response in Chinese Hamster Ovary (CHO) cells. nih.gov This damage was measured by the formation of γH2AX, a sensitive biomarker for DNA double-strand breaks. nih.gov The study also revealed that the extent of DNA damage was modulated by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, with cells expressing the rapid acetylator allele (NAT24) showing significantly higher levels of DNA damage compared to those with the slow acetylator allele (NAT25B). nih.gov
These findings are supported by broader research into the 2C class of compounds. For example, other phenethylamines such as 2C-H, 2C-I, and 2C-B have been shown to be genotoxic in a micronucleus assay with TK6 cells, an effect that was linked to the induction of ROS. nih.gov This suggests that DNA damage is a relevant toxicological endpoint for this family of psychoactive substances. nih.govnih.gov
| Assay | Test Compound | Cell Model | Endpoint Measured | Observed Effect | Reference |
|---|---|---|---|---|---|
| γH2AX In-Cell Western | 2C-P | CHO cells | DNA Double-Strand Breaks | Strong dose-dependent induction of DNA damage | nih.gov |
| Flow Cytometric Micronucleus Assay | 2C-H, 2C-I, 2C-B | TK6 cells | Micronuclei Formation | Increased frequency of micronuclei | nih.gov |
In Vitro and in Vivo Non Human Metabolic Pathways
Phase I Metabolic Transformations
Phase I metabolism of 2C-P primarily involves oxidative reactions designed to introduce or expose functional groups on the parent molecule. nih.gov These transformations are crucial for preparing the compound for subsequent phase II conjugation or direct excretion. Key phase I pathways identified for 2C-P include O-demethylation, deamination, and hydroxylation. nih.govcore.ac.uk
O-Demethylation Pathways
A significant metabolic route for 2C-P is the removal of one or both methyl groups from the methoxy (B1213986) substituents on the phenyl ring. nih.gov This process, known as O-demethylation, results in the formation of hydroxylated metabolites. Both mono- and bis-O-demethylation have been observed, indicating a stepwise process. nih.govcore.ac.uk These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. slideshare.net The resulting hydroxylated intermediates can then undergo further metabolic changes. nih.gov
Deamination Mechanisms
Deamination represents a major metabolic pathway for many phenethylamines, including those in the 2C series. nih.govresearchgate.netresearchgate.net This process involves the removal of the amino group from the ethylamine (B1201723) side chain, leading to the formation of an aldehyde intermediate. nih.govresearchgate.net This initial deamination is primarily catalyzed by monoamine oxidase (MAO) enzymes, with both MAO-A and MAO-B isoforms implicated in the metabolism of related 2C compounds. nih.govresearchgate.net To a lesser extent, CYP2D6 may also contribute to this pathway. nih.govresearchgate.net The resulting aldehyde is unstable and is subsequently either oxidized to a carboxylic acid or reduced to an alcohol. nih.govcore.ac.uk
Hydroxylation and Other Oxidative Reactions
In addition to O-demethylation, hydroxylation can occur at other positions on the 2C-P molecule. nih.govcore.ac.uk Studies on related phenethylamines, such as 2C-E, have shown that hydroxylation can take place on the alkyl side chain. capes.gov.br For 2C-P, hydroxylation has been identified as one of the metabolic transformations, leading to the formation of various hydroxylated metabolites. nih.govcore.ac.uk These oxidative reactions increase the polarity of the compound, facilitating its eventual elimination.
Phase II Metabolic Conjugation Pathways
Following phase I transformations, the newly formed functional groups on the 2C-P metabolites serve as sites for phase II conjugation reactions. nih.govdrughunter.com These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their excretion from the body. nih.govupol.cz For 2C-P, the primary phase II pathways are glucuronidation, sulfation, and acetylation. nih.govcore.ac.uk
Glucuronidation Processes
Glucuronidation is a common and important phase II metabolic pathway for a wide range of compounds. upol.cz In the case of 2C-P, metabolites that have undergone O-demethylation to form hydroxyl groups can be conjugated with glucuronic acid. nih.govcore.ac.uk This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz The resulting glucuronide conjugates are highly water-soluble and are readily eliminated in the urine.
Sulfation and Acetylation Reactions
In addition to glucuronidation, the hydroxylated metabolites of 2C-P can also undergo sulfation. nih.govcore.ac.uk This reaction involves the transfer of a sulfonate group to the hydroxyl moiety, a process mediated by sulfotransferase (SULT) enzymes. drughunter.com Furthermore, N-acetylation of the primary amino group of 2C-P and its metabolites has been observed. nih.govcore.ac.uk This reaction is catalyzed by N-acetyltransferases (NATs) and represents another route by which the body modifies and prepares the compound for excretion. drughunter.com It has been noted that some metabolites may undergo a combination of these phase I and phase II reactions, such as O-demethylation followed by glucuronidation or sulfation. nih.govcore.ac.uk
Table of Metabolic Pathways for 2C-P Hydrochloride
| Phase | Pathway | Description | Key Enzymes (Inferred) | Resulting Metabolites (General) |
|---|---|---|---|---|
| Phase I | O-Demethylation | Removal of one or both methyl groups from the methoxy substituents. | Cytochrome P450 (CYP) | Hydroxylated metabolites |
| Deamination | Removal of the amino group from the ethylamine side chain. | Monoamine Oxidase (MAO-A, MAO-B), CYP2D6 | Aldehyde, carboxylic acid, and alcohol metabolites | |
| Hydroxylation | Addition of hydroxyl groups at various positions. | Cytochrome P450 (CYP) | Hydroxylated metabolites | |
| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Sulfation | Conjugation of hydroxylated metabolites with a sulfonate group. | Sulfotransferases (SULTs) | Sulfate conjugates |
Enzymatic Biotransformation Studies
The metabolism of 2C-P, like other phenethylamine (B48288) compounds, is a multifaceted process primarily driven by enzymatic reactions in the liver. Key enzymes responsible for its biotransformation include Cytochrome P450 (CYP) isoenzymes and Monoamine Oxidases (MAO).
Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP3A4, CYP2D6)
While comprehensive in vitro studies specifically detailing the kinetic parameters of 2C-P with individual CYP isoenzymes are not extensively documented in the reviewed literature, the metabolism of the broader class of 2C compounds provides significant insights.
CYP3A4: The direct role of CYP3A4 in the metabolism of 2C-P has not been specifically detailed in the available research. However, studies on other xenobiotics with structural similarities suggest that CYP3A4, a major enzyme in drug metabolism, could potentially be involved. For example, in the metabolism of other compounds, P450 3A and 2C forms have been identified as key players. Further research using human liver microsomes and recombinant CYP3A4 is necessary to determine its specific involvement and kinetic parameters for 2C-P biotransformation.
Contribution of Monoamine Oxidases (MAO-A, MAO-B)
Monoamine oxidases, specifically MAO-A and MAO-B, are recognized as the principal enzymes in the deamination of 2C compounds, a major metabolic pathway. researchgate.net This process is crucial in the biotransformation of 2C-P.
MAO-A and MAO-B: Oxidative deamination is a key step in the metabolism of 2C-B, a structurally related compound, and this reaction is mediated by both MAO-A and MAO-B. wikipedia.org Studies on a range of 2C compounds have consistently shown that they are substrates for both MAO-A and MAO-B. researchgate.net It has been noted that many 2C drugs exhibit a higher affinity for MAO-A compared to MAO-B. researchgate.net This enzymatic action leads to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net The involvement of MAO enzymes is significant as it implies potential interactions with MAO inhibitors.
Metabolite Identification and Characterization in Biological Matrices (Non-Human)
A detailed investigation into the metabolism of 2C-P in a non-human model has been conducted using male Wistar rats. The administration of 2C-P led to the identification of numerous phase I and phase II metabolites in urine, which were analyzed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MSn). researchgate.net
The identified metabolic pathways for 2C-P in rats are extensive and include:
N-acetylation: The addition of an acetyl group to the primary amine.
Deamination followed by reduction or oxidation: The initial deamination to an aldehyde, which is subsequently reduced to an alcohol or oxidized to a carboxylic acid.
Hydroxylation: Mono- and bis-hydroxylation occurring at various positions on the propyl side chain or the aromatic ring.
O-demethylation: The removal of one or both methyl groups from the methoxy substituents, followed by conjugation.
Phase II Conjugation: The products of phase I metabolism undergo further conjugation with glucuronic acid or sulfate.
The table below summarizes the key metabolites of 2C-P identified in rat urine.
| Metabolic Pathway | Metabolite Name/Description | Notes |
| Phase I | ||
| N-Acetylation | N-acetyl-2C-P | |
| Deamination & Oxidation | 2,5-dimethoxy-4-propylphenylacetic acid | |
| Deamination & Reduction | 2-(2,5-dimethoxy-4-propylphenyl)ethanol | |
| Hydroxylation | Hydroxy-2C-P (mono- and bis-hydroxylated isomers) | Hydroxylation can occur on the propyl side chain or aromatic ring. |
| O-Demethylation | O-demethyl-2C-P (mono- and bis-demethylated isomers) | |
| Combination of Pathways | Hydroxy-O-demethyl-2C-P | Combination of hydroxylation and O-demethylation. |
| N-acetyl-hydroxy-2C-P | Combination of N-acetylation and hydroxylation. | |
| N-acetyl-O-demethyl-2C-P | Combination of N-acetylation and O-demethylation. | |
| Phase II | ||
| Glucuronidation | O-demethyl-2C-P glucuronide | |
| Sulfation | O-demethyl-2C-P sulfate | |
| Mixed Conjugation | O-demethyl-2C-P glucuronide-sulfate |
These findings from non-human in vivo studies provide a comprehensive overview of the complex biotransformation of 2C-P, highlighting the multiple enzymatic pathways involved in its metabolism and clearance.
Forensic Science Applications and Legal Landscape Analysis
Forensic Detection and Identification in Seized Materials
The definitive identification of NPS like 2C-P hydrochloride in seized materials is a primary function of forensic laboratories. This process requires sophisticated analytical methods to ensure accuracy, particularly in distinguishing it from closely related compounds.
Differentiation from Structurally Related Phenethylamines
2C-P, or 2,5-dimethoxy-4-propylphenethylamine, belongs to the 2C family of phenethylamines. oup.com These compounds are structurally similar, typically featuring two methoxy (B1213986) groups on the phenyl ring, but differ in the substituent at the fourth position. wikipedia.orgcaymanchem.com For instance, 2C-B has a bromine atom at this position, while 2C-P has a propyl group. oup.com This structural variance, though slight, can lead to significant differences in potency and duration of action, making precise identification crucial. oup.comresearchgate.net
Forensic chemists employ several analytical techniques to differentiate these isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. caymanchem.comcaymanchem.com In GC-MS, the pattern of how a molecule fragments provides a distinctive fingerprint. While many 2C compounds share common fragments, unique ions can aid in identification. Further confirmation is often achieved with techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information to unambiguously identify the specific compound. ojp.govnih.gov
Below is a table summarizing the analytical techniques used in the identification of phenethylamines.
| Analytical Technique | Application in Phenethylamine (B48288) Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds in a mixture and provides mass spectra based on fragmentation patterns for initial identification. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and is suitable for analyzing heat-sensitive compounds without derivatization; screening methods have been developed for 2C-P. caymanchem.comcaymanchem.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation between compounds with the same nominal mass. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the precise molecular structure, providing definitive identification and differentiation from isomers. nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups within the molecule, offering another layer of confirmatory data. |
Impurity Profiling for Source Tracing
The analysis of impurities in seized drug samples can offer valuable intelligence for law enforcement. Impurity profiling involves identifying residual starting materials, byproducts, and reagents from the synthesis process. This chemical signature can link different drug seizures to a common manufacturing batch or synthetic route. uni-rostock.de For clandestinely produced substances like 2C-P, this information can help authorities trace distribution networks and dismantle illicit laboratories. uni-rostock.de However, a significant challenge in source tracing is the lack of reference materials from the original manufacturing sites, which often limits analysis to simply linking individual seizures rather than identifying the primary source. uni-rostock.de
Academic Analysis of National and International Control Measures
The rapid emergence of NPS challenges existing legal frameworks, which often struggle to keep pace with the evolving drug landscape. marshallcenter.orgmdpi.com
Scheduling Processes and Regulatory Frameworks
The legal status of 2C-P varies internationally. In the United States, 2C-P was specifically added to Schedule I of the Controlled Substances Act on July 9, 2012, under the Synthetic Drug Abuse Prevention Act. wikipedia.orggovinfo.gov This classification means it has a high potential for abuse, no currently accepted medical use, and is not considered safe for use even under medical supervision.
Prior to its explicit scheduling, 2C-P could be prosecuted under the Federal Analogue Act of 1986. wikipedia.org This act allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as such if intended for human consumption. wikipedia.orgcongress.gov Other countries have adopted different approaches. The United Kingdom, for example, implemented the Psychoactive Substances Act in 2016, which takes a blanket approach by banning any substance capable of producing a psychoactive effect, thereby covering a wide range of NPS without naming them individually. rcpath.org In Canada, the 2C family of phenethylamines became a Schedule III controlled substance in 2016. wikipedia.orgwikipedia.org
Challenges in Legal Classification of Novel Psychoactive Substances
The primary challenge in regulating NPS is the sheer speed at which new substances are created and distributed. marshallcenter.orgmdpi.com Clandestine chemists can slightly alter the molecular structure of a known substance to create a new, unscheduled compound, effectively staying one step ahead of the law. marshallcenter.org This dynamic creates a continuous cat-and-mouse game for regulators. mdpi.com
Furthermore, legislation based on broad definitions like "psychoactive effect" can face legal challenges regarding vagueness. rcpath.org Proving intent for human consumption, a requirement in some analogue laws, can also be a hurdle, as manufacturers often label products as "not for human consumption" to circumvent regulations. marshallcenter.org These complexities underscore the need for flexible and forward-thinking regulatory strategies to address the public health threats posed by NPS. mdpi.comnih.gov
Development of Reference Standards and Databases for Forensic Chemistry
Accurate forensic analysis is critically dependent on the availability of high-quality reference materials and comprehensive analytical databases.
Certified reference materials (CRMs) are pure substances used as a benchmark for analytical tests. sigmaaldrich.com They are essential for validating new analytical methods and ensuring the quality and accuracy of results in forensic laboratories. clpmag.comenfsi.eu Several commercial and governmental entities produce CRMs for a wide range of NPS, including this compound, often manufactured under stringent quality standards like ISO 17034. caymanchem.comsigmaaldrich.comclpmag.com These standards are available to accredited laboratories for use in quantitative analysis and method validation. clpmag.com
In parallel with physical standards, spectral databases are an indispensable tool for forensic chemists. shimadzu.co.ukcaymanchem.com Organizations like the National Institute of Standards and Technology (NIST) and the United Nations Office on Drugs and Crime (UNODC) maintain extensive libraries of mass spectra and other analytical data. cfsre.orgnist.govunodc.org These databases allow laboratories to compare the spectral data from an unknown seized substance against a library of known compounds, facilitating rapid and reliable identification. caymanchem.comforensicmag.com Collaborative platforms like the NPS Data Hub further enhance these efforts by allowing international forensics laboratories to share data on newly emerging drugs in real-time. nist.gov
Structure Activity Relationship Sar Studies in Phenethylamine Analogues
Impact of Aromatic Ring Substitutions on Receptor Binding and Functional Activity
The substitution pattern on the aromatic (phenyl) ring of phenethylamines is a primary determinant of their pharmacological effects. researchgate.net For the 2C series of compounds, the presence of two methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring is a defining feature. nih.gov However, it is the nature of the substituent at the 4-position that largely dictates the potency and specific activity of these molecules. caymanchem.comresearchgate.net
In the case of 2C-P, the 4-position is occupied by a propyl group. wikipedia.orgcaymanchem.com This alkyl substitution contributes to the compound's high affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate the psychedelic effects of these compounds. mdpi.comwikipedia.org Research indicates that increasing the size and lipophilicity of the 4-position substituent, for instance from a hydrogen in 2C-H to a propyl group in 2C-P, generally enhances 5-HT2A/2C receptor affinity. mdpi.com Studies on various 4-substituted 2,5-dimethoxyphenethylamines have shown that alkyl or halogen substitutions at this position are effective for potent 5-HT2A receptor interaction. biomolther.org For example, compounds like 2C-I (4-iodo) and 2C-B (4-bromo) also exhibit high affinity for serotonin receptors. researchgate.netusdoj.gov
The nature of the 4-position substituent also influences the functional activity of the compound. A strong linear correlation has been observed between the lipophilicity of the 4-substituent and the agonist efficacy at both the Gq-protein pathway and the β-arrestin2 recruitment pathway for a series of 2C compounds. nih.gov Molecular docking studies suggest that the 4-substituent of 2C analogues fits into a hydrophobic pocket between transmembrane helices 4 and 5 of the 5-HT2A receptor, which may explain this effect. nih.gov
Table 1: Impact of 4-Position Aromatic Ring Substitution on 5-HT2A Receptor Affinity in 2C-Series Compounds
| Compound | 4-Position Substituent | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|
| 2C-H | -H | 160 |
| 2C-C | -Cl | 49 |
| 2C-B | -Br | 16 |
| 2C-I | -I | 18 |
| 2C-P | -CH2CH2CH3 | 3.7 |
This table compiles data from multiple sources to illustrate the trend of increasing affinity with certain substitutions at the 4-position.
Influence of Side Chain Modifications on Pharmacological Mechanisms
Modifications to the ethylamine (B1201723) side chain of the phenethylamine (B48288) scaffold can significantly alter the pharmacological profile of the resulting compounds. researchgate.nettaylorandfrancis.com These modifications include N-alkylation, N-benzylation, and α-methylation.
For many phenethylamines, converting the primary amine to a secondary amine by adding small alkyl groups often leads to a decrease in 5-HT2A activity. wikipedia.org However, a notable exception is the N-benzyl substitution. The addition of an N-benzyl group, particularly an N-(2-methoxybenzyl) group, to the 2C phenethylamine structure dramatically increases affinity for the 5-HT2A receptor, creating the highly potent NBOMe series of compounds. mdpi.comnih.govcbs.dk For instance, N-methoxybenzylation of 2C-I (to form 25I-NBOMe) and 2C-C (to form 25C-NBOMe) markedly enhances their binding affinity for 5-HT2A receptors compared to their 2C counterparts. nih.govresearchgate.net
Another significant side chain modification is the addition of a methyl group at the alpha-carbon (the carbon adjacent to the amine group), which transforms the phenethylamine into an amphetamine derivative. bionity.com This modification generally increases the potency of hallucinogenic phenethylamines. ljmu.ac.uk For example, the α-methylated analogue of mescaline, trimethoxyamphetamine (TMA), is about twice as potent as mescaline. wikipedia.org This structural change can also influence the compound's interaction with monoamine transporters and its metabolic stability.
Comparative Analysis with Other 2C-Series Compounds and Mescaline Derivatives
2C-P is recognized as one of the more potent members of the 2C family, a distinction it shares with compounds like 2C-TFM. Its potency is significantly greater than that of the parent compound of the 2C series, 2C-H, and also exceeds that of other well-known members like 2C-B and 2C-E in some aspects. The key differentiator for 2C-P is its n-propyl substituent at the 4-position of the aromatic ring, which, as discussed, confers high affinity for the 5-HT2A receptor. researchgate.net
When compared to mescaline (3,4,5-trimethoxyphenethylamine), the 2C series, including 2C-P, represents a structural shift of one of the methoxy groups from the 3-position to the 2-position. nih.govwikipedia.org This 2,5-dimethoxy substitution pattern, combined with a hydrophobic substituent at the 4-position, generally results in significantly higher potency than mescaline. wikipedia.org While mescaline is a naturally occurring psychedelic, the 2C compounds are synthetic analogues designed based on its structure. mdpi.com The potency of mescaline analogues is increased by homologation of the 4-methoxy group to larger alkoxy groups, such as in escaline (B1605962) (4-ethoxy) and proscaline (B1283602) (4-propoxy), demonstrating the importance of the 4-position substituent in this series as well. ljmu.ac.ukwikipedia.org
The duration of action is another key point of comparison. 2C-P is noted for its particularly long duration of effects, lasting from 10 to 16 hours, which is considerably longer than many other phenethylamines, including 2C-E.
Table 2: Comparative Receptor Binding Data for 2C-P and Related Compounds
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
|---|---|---|---|
| 2C-P | 3.7 | 27 | 53 |
| 2C-B | 16 | 50 | >10,000 |
| 2C-I | 18 | 40 | >10,000 |
| Mescaline | 534 | 2100 | >10,000 |
This table presents a comparative overview of the binding affinities of 2C-P, other 2C compounds, and mescaline at key serotonin receptor subtypes.
Computational Chemistry and Molecular Docking Studies for SAR Prediction
Computational chemistry and molecular docking have become invaluable tools for predicting and rationalizing the structure-activity relationships of phenethylamine analogues. These methods allow researchers to model the interaction between a ligand, such as 2C-P, and its target receptor, typically the 5-HT2A receptor, at a molecular level.
Molecular docking simulations for 2C-X compounds have provided insights into their binding orientation within the 5-HT2A receptor. nih.gov These models suggest that the 4-substituent of the phenethylamine, like the propyl group of 2C-P, is accommodated within a hydrophobic pocket formed by transmembrane helices 4 and 5. nih.gov This interaction is believed to be a key factor in the high affinity and efficacy of these compounds.
Furthermore, computational studies using Density Functional Theory (DFT) can be employed to investigate the electronic characteristics of these molecules, providing a deeper understanding of their reactivity and interaction potential. nih.gov For instance, such studies can help rationalize why certain substitutions enhance receptor activity more than others.
In one study, molecular docking of a related compound, 2CP, with the C-type lectin-like receptor 2 (CLEC-2) identified key amino acid residues (Asn105, Arg107, Phe116, Arg188, and Arg157) involved in binding through hydrogen bonds and other interactions. researchgate.net While this is a different target, it demonstrates the power of molecular docking to elucidate specific binding interactions. Similar computational approaches applied to the 5-HT2A receptor can help refine the SAR for the 2C series and guide the design of new compounds with tailored pharmacological profiles.
Emerging Research Directions and Future Challenges
Advancements in Preclinical Models for Mechanistic Studies
The elucidation of the precise molecular mechanisms of 2C-P Hydrochloride is contingent on the development and application of advanced preclinical models that can more accurately recapitulate human neurobiology. While traditional animal models and simple cell lines have provided foundational knowledge, there is a recognized need for more translational tools to study compounds like 2C-P. criver.com
A significant future direction lies in the use of human pluripotent stem cells (PSCs) and their derivatives. nih.govresearchgate.net PSCs can be differentiated into various neural cell types, including neurons and glial cells, offering a human-specific platform to investigate the cellular and molecular effects of psychoactive compounds. criver.comnih.gov These models can overcome limitations associated with species differences, such as variations in receptor amino acid sequences between rodents and humans. nih.gov
A particularly promising advancement is the use of brain organoids, which are three-dimensional (3D) self-organizing structures derived from PSCs that mimic the cellular diversity and architecture of the developing human brain. researchgate.netnih.govnih.gov Cerebral organoids have been used to study the effects of other psychoactive substances, revealing impacts on neuroplasticity, proteostasis, and energy metabolism. nih.govnih.gov For instance, research on other psychedelics in cerebral organoids has demonstrated modulation of proteins involved in synaptic function and neurite outgrowth. nih.gov Applying this technology to this compound could provide unparalleled insights into its effects on human neural tissue development, connectivity, and function. nih.govfrontiersin.org Furthermore, organoid-based platforms are being integrated into high-throughput screening (HTS) systems to evaluate the efficacy and toxicity of new compounds more efficiently. nih.govstemcell.comfrontiersin.org
These advanced in vitro models offer a crucial bridge between computational predictions and more complex in vivo studies, facilitating a more detailed investigation of the signaling pathways affected by this compound.
Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Research
The integration of "omics" technologies represents a powerful approach to capture a holistic view of the molecular perturbations induced by this compound. These high-throughput methods allow for the comprehensive analysis of different biological molecules, providing a multi-layered understanding of a substance's mechanism of action. researchgate.netnih.gov
Proteomics: This is the large-scale study of proteins. Applying proteomics to research on this compound can reveal changes in the abundance and post-translational modifications of proteins within cells or tissues following exposure. tech4future.info Studies on other psychoactive compounds using proteomics have identified the modulation of proteins associated with neuroplasticity, energy metabolism, and cellular structure. nih.govnih.govyale.edu For example, shotgun proteomics analysis of cerebral organoids treated with 5-MeO-DMT revealed alterations in proteins linked to structural neuroplasticity. nih.gov Such analyses for 2C-P could identify its specific protein targets and downstream signaling cascades, offering a detailed map of its cellular impact. tech4future.info Research has shown that phosphoproteomics, the study of protein phosphorylation, is a highly sensitive method for detecting early cellular responses to chemical exposure, often at concentrations below those that trigger changes in gene expression. biorxiv.org
Metabolomics: This technology focuses on the global profiling of metabolites in a biological system. nih.govmdpi.com Metabolomics can be used to identify the "metabolic footprint" of this compound, revealing how it alters biochemical pathways, such as energy metabolism, amino acid metabolism, and steroid biosynthesis. mdpi.comnih.gov This approach has been successfully used to predict the pharmacological profiles of other NPS by comparing their metabolic signatures to those of classic drugs of abuse. upf.eduresearchgate.net For 2C-P, metabolomic studies could help identify unique biomarkers of exposure and elucidate its metabolic fate, which is crucial for both clinical and forensic toxicology. mdpi.commdpi.com
Transcriptomics: This involves the study of the complete set of RNA transcripts produced by the genome. Transcriptomics can identify which genes are up- or down-regulated in response to this compound, providing insights into the cellular pathways that are activated or suppressed. oup.com The integration of transcriptomics with proteomics and metabolomics can provide a more complete picture, linking gene expression changes to their functional consequences at the protein and metabolite levels. oup.combiorxiv.org
The main challenge and future direction is the systematic application of these integrated omics strategies to compounds like this compound and the subsequent bioinformatic analysis required to interpret the vast datasets generated. researchgate.net
Computational Modeling for Predicting Pharmacological and Toxicological Profiles
In silico or computational modeling is an increasingly vital tool for the early assessment of novel psychoactive substances. nih.gov These methods offer a rapid, cost-effective, and ethical means to predict the properties of uncharacterized compounds like this compound, helping to prioritize and guide experimental research. mdpi.commdpi.com
One of the key computational approaches is Quantitative Structure-Activity Relationship (QSAR) modeling . QSAR models use statistical and machine learning algorithms to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For NPS, QSAR can be used to predict pharmacological properties such as receptor binding affinity, potency, and potential for abuse. mdpi.comfrontiersin.org For instance, a strong linear correlation has been found between the lipophilicity of 2C-X compounds and their agonist efficacy at serotonin (B10506) receptors. acs.orgnih.gov Such models can act as an early warning system, estimating the potential psychoactive effects of a new analogue before it is synthesized. mdpi.com
Computational tools are also essential for predicting toxicological profiles. ajol.inforesearchgate.net Various software suites can predict a range of toxicological endpoints, including neurotoxicity, cardiotoxicity, and genotoxicity, by identifying structural alerts and toxicophores within a molecule's structure. ajol.infonih.gov These predictive models can also shed light on a compound's metabolic pathways, identifying potentially toxic metabolites. mdpi.comresearchgate.net
Furthermore, molecular dynamics simulations and docking studies provide atomic-level insights into how a ligand like 2C-P interacts with its protein targets, such as the serotonin 5-HT2A receptor. frontiersin.orgfrontiersin.org These simulations can reveal the specific conformational changes a receptor undergoes upon binding, which helps in understanding the mechanism of action. frontiersin.org
While computational models are powerful, their predictive accuracy depends on the quality and quantity of the data used to train them. simulations-plus.com A significant future challenge is to refine these models through continuous validation with experimental data to improve their reliability for NPS assessment. mdpi.comsimulations-plus.com
Interdisciplinary Collaboration for Comprehensive Research on Novel Psychoactive Substances
The complexity and rapid emergence of novel psychoactive substances necessitate a highly collaborative, interdisciplinary research approach. novelpsychoactivesubstances.orgmedrxiv.org Addressing the challenges posed by compounds like this compound requires the combined expertise of professionals from multiple scientific disciplines. drugsandalcohol.iefigshare.com
Chemists are needed for the synthesis of the parent compound and its metabolites for use as analytical standards.
Pharmacologists are essential for characterizing the substance's interaction with biological targets using in vitro and in vivo models. magnascientiapub.commagnascientiapub.com
Toxicologists assess the potential for adverse health effects and contribute to risk assessment. magnascientiapub.commagnascientiapub.com
Computational Scientists develop and apply the in silico models needed for prediction and data analysis. mdpi.com
Analytical Chemists develop the sensitive methods required for the detection and quantification of these substances and their metabolites in various samples. figshare.commagnascientiapub.com
International networks and platforms that facilitate the sharing of data, analytical methods, and best practices are crucial for staying ahead of the evolving NPS landscape. novelpsychoactivesubstances.orgmagnascientiapub.com Such collaborative efforts, like the "Unit of Research and Innovation in Forensic Toxicology and Neuroscience of Addiction" (U.R.I.To.N.), bring together diverse experts to study all aspects of drugs of abuse and NPS. figshare.com The comprehensive understanding of a substance like this compound—from its chemical structure to its societal impact—can only be achieved through the seamless integration of these different fields of study. drugsandalcohol.iemagnascientiapub.com
Q & A
Q. Experimental Design :
Receptor Selection : Prioritize serotonin (5-HT₂A/2C) and adrenergic receptors based on structural analogs (e.g., 2C-E) .
Radioligand Displacement Assays : Use [³H]Ketanserin for 5-HT₂A, with non-specific binding controlled by 10 μM spiperone.
Concentration Gradients : Prepare 10 nM–100 μM solutions in PBS (pH 7.4) to generate dose-response curves .
Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .
Advanced: How to address conflicting literature on the thermal stability of this compound during long-term storage?
Q. Contradiction Analysis :
- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Analyze degradation via HPLC at 0, 1, 3, and 6 months .
- Identify Degradants : Use LC-MS to characterize byproducts (e.g., dehydrochlorination or oxidation products).
- Recommendations : Stability is pH-dependent; buffer solutions should be prepared fresh, and lyophilized powders stored under argon .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies using this compound?
- Supplier Qualification : Use vendors providing batch-specific certificates (e.g., Cayman Chemical) with ≥95% purity .
- Pre-Study Calibration : Characterize each batch via NMR and HPLC to confirm consistency in retention times and spectral profiles .
- Normalization : Adjust concentrations based on purity metrics to ensure accurate dosing in assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
